5-Chloro-2-(propan-2-ylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(propan-2-ylamino)benzamide, also known as CI-994, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene repression. The inhibition of HDACs by CI-994 results in the accumulation of acetylated histones, leading to chromatin relaxation and increased gene expression.
Wirkmechanismus
5-Chloro-2-(propan-2-ylamino)benzamide inhibits HDACs by binding to the active site of the enzyme. This results in the accumulation of acetylated histones, leading to chromatin relaxation and increased gene expression. The increased expression of genes involved in cell cycle arrest and apoptosis leads to the anticancer effects of 5-Chloro-2-(propan-2-ylamino)benzamide.
Biochemical and Physiological Effects:
5-Chloro-2-(propan-2-ylamino)benzamide has been shown to induce cell cycle arrest at the G1 and G2/M phases in cancer cells. It also induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes. In addition, 5-Chloro-2-(propan-2-ylamino)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-(propan-2-ylamino)benzamide is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in gene expression and cancer biology. However, 5-Chloro-2-(propan-2-ylamino)benzamide has been shown to have off-target effects, which can complicate the interpretation of results. In addition, 5-Chloro-2-(propan-2-ylamino)benzamide has poor solubility in water, which can limit its use in certain experimental systems.
Zukünftige Richtungen
Future research on 5-Chloro-2-(propan-2-ylamino)benzamide could focus on its potential as a combination therapy with other anticancer agents. It could also explore the role of HDACs in other diseases, such as neurodegenerative disorders and inflammatory diseases. In addition, the development of more potent and selective HDAC inhibitors could lead to improved anticancer therapies.
Synthesemethoden
5-Chloro-2-(propan-2-ylamino)benzamide can be synthesized via a three-step process. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with isopropylamine to form 5-chloro-2-(propan-2-ylamino)benzoic acid. The second step involves the reduction of the nitro group to an amino group using iron and hydrochloric acid. The final step involves the reaction of the amino group with acetyl chloride to form 5-Chloro-2-(propan-2-ylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(propan-2-ylamino)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, breast, prostate, lung, and colon cancer cells. 5-Chloro-2-(propan-2-ylamino)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
5-chloro-2-(propan-2-ylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)10(12)14/h3-6,13H,1-2H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQATRQMPDYSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.